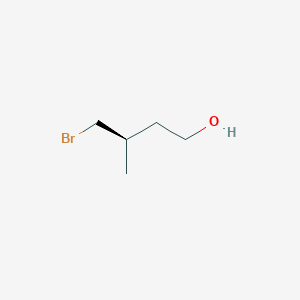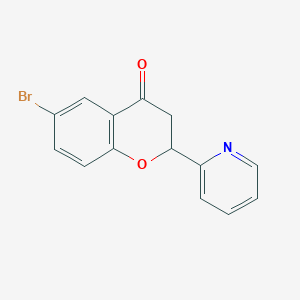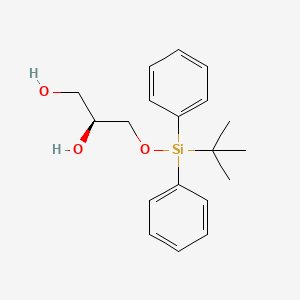
5-Keto-isocaproic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Keto-isocaproic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a formyl group (-CHO) attached to the fourth carbon of a valeric acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Keto-isocaproic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyvaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and pH to achieve high yields.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 4-pentenoic acid. This process involves the addition of a formyl group to the double bond of 4-pentenoic acid using a catalyst such as rhodium or cobalt in the presence of carbon monoxide and hydrogen. The reaction is carried out under high pressure and temperature to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Keto-isocaproic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-carboxyvaleric acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of 4-hydroxyvaleric acid.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, basic or neutral conditions.
Major Products:
Oxidation: 4-Carboxyvaleric acid.
Reduction: 4-Hydroxyvaleric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Keto-isocaproic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Keto-isocaproic acid involves its ability to undergo various chemical transformations. The formyl group is highly reactive and can participate in multiple types of reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
4-Formylbenzoic acid: Similar in structure but with a benzene ring instead of a valeric acid chain.
4-Hydroxyvaleric acid: Similar but with a hydroxyl group instead of a formyl group.
Valeric acid: The parent compound without any substituents.
Uniqueness: 5-Keto-isocaproic acid is unique due to the presence of both a carboxylic acid and a formyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
4-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)2-3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
Clé InChI |
XURWCHPWTSSQIT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol](/img/structure/B8557845.png)
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B8557847.png)
![methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8557853.png)
![Tert-butyl [2-({4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl}sulfanyl)ethyl]carbamate](/img/structure/B8557858.png)
![2-tert-butyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B8557865.png)

![3-(3,4-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8557881.png)





![2-methyl-2H-benzofuro[3,2-c]pyrazol-3-amine](/img/structure/B8557940.png)
